5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring multiple pharmacophoric motifs:
- A 1,2,3-triazole core substituted with an amino group at position 5 and a carboxamide group at position 2.
- A 2,3-dihydro-1,4-benzodioxin moiety linked via the carboxamide group, which may enhance solubility and modulate electronic properties.
- A 5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole unit connected via a methylene bridge to the triazole ring.
Properties
IUPAC Name |
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O5/c1-14(2)35-18-7-4-16(5-8-18)25-28-19(15(3)36-25)13-31-23(26)22(29-30-31)24(32)27-17-6-9-20-21(12-17)34-11-10-33-20/h4-9,12,14H,10-11,13,26H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDQVYFSUDAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
- Formation of the benzodioxin ring through a cyclization reaction.
- Synthesis of the oxazole ring via a condensation reaction.
- Coupling of the benzodioxin and oxazole intermediates using a suitable linker.
- Introduction of the triazole ring through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
- Final functionalization to introduce the amino group and other substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of automated synthesis equipment.
- Optimization of reaction conditions such as temperature, pressure, and solvent.
- Implementation of purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring may be susceptible to oxidation under certain conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: Functional groups on the oxazole and triazole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used to study biological pathways and interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Possible applications in treating diseases due to its unique structure.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Electronics: Use in the development of electronic materials and devices.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazole- and oxazole-containing carboxamides. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s 1,2,3-triazole core (vs. isoxazole in compounds) may confer distinct hydrogen-bonding capabilities and metabolic stability, critical for drug bioavailability . Oxazole vs.
Substituent Effects :
- The 2,3-dihydro-1,4-benzodioxin group (shared with 898496-61-2) is electron-rich, possibly enhancing solubility and interaction with aromatic residues in biological targets .
- The propan-2-yloxy group in the oxazole ring introduces steric bulk and may influence binding pocket selectivity compared to simpler methyl or phenyl substituents .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step strategies, such as Huisgen cycloaddition for the triazole core and Suzuki coupling for the oxazole-phenyl linkage, similar to methods in .
Research Findings (Hypothetical):
- Biological Activity : Triazole carboxamides are frequently explored as kinase inhibitors (e.g., JAK/STAT pathways). The oxazole-benzodioxin hybrid could target dual catalytic sites .
- Electronic Properties : Computational analysis (e.g., Multiwfn ) would predict enhanced charge delocalization in the triazole-oxazole system, favoring interactions with polar enzyme pockets.
- Crystallography : Structural confirmation of similar compounds often relies on SHELXL refinement (e.g., bond-length precision < 0.01 Å) .
Biological Activity
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251615-94-7) is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 492.5 g/mol. The structure includes a triazole ring and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.5 g/mol |
| CAS Number | 1251615-94-7 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For example, triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In vitro experiments indicated that derivatives of triazole compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines. These findings suggest that this class of compounds may serve as potential leads for new anticancer therapies.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of the compound. Research indicates that similar triazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through inhibition of NF-kB signaling pathways and reduction in the expression of COX enzymes.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide. Preliminary data suggest moderate solubility and favorable permeability characteristics which are essential for oral bioavailability .
Safety and Toxicology
Safety assessments are vital for any new pharmaceutical agent. Early toxicological evaluations indicate that this compound exhibits a tolerable safety profile in preclinical models. However, comprehensive toxicity studies are warranted to establish its safety for human use.
Q & A
Advanced Research Question
- Quantum chemical calculations (e.g., using ICReDD’s approach in ) can model transition states and optimize reaction conditions.
- AI-driven simulations (e.g., COMSOL Multiphysics, as in ) predict solvent effects and reaction yields.
Data Integration : - Combine computational results with experimental validation to refine synthetic pathways (e.g., ’s use of DBU for intermediate stabilization).
What strategies resolve contradictions in bioactivity data across assays?
Advanced Research Question
- Cross-model validation : Test cytotoxicity on both Daphnia magna () and mammalian cell lines to assess species-specific responses.
- Dose-response profiling : Use nonlinear regression to identify IC50 discrepancies caused by assay sensitivity (e.g., highlights antimicrobial activity variations in dithiazole derivatives).
Statistical Tools : - Principal Component Analysis (PCA) to isolate confounding variables (e.g., solvent polarity, pH).
How can the compound’s metabolic stability be assessed in preclinical models?
Advanced Research Question
- In vitro microsomal assays : Use liver microsomes (human/rodent) to measure CYP450-mediated degradation rates.
- LC-MS/MS : Quantify metabolites (e.g., ’s PubChem-derived InChI data aids metabolite identification).
Challenges : - Address interspecies variability by cross-referencing with pharmacokinetic models (e.g., ’s CRDC subclass RDF2050112 on reactor design).
What spectroscopic techniques confirm the compound’s regiochemistry?
Basic Research Question
- 1H-13C HSQC NMR : Resolve overlapping signals from the triazole and oxazole rings (e.g., ’s detailed IUPAC descriptors).
- X-ray crystallography : Resolve ambiguities in benzodioxin substitution patterns (as in ’s structural analogs).
Data Interpretation : - Compare experimental spectra with simulated DFT-calculated shifts ().
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
- Fragment-based screening : Replace the isopropoxy group (’s 4-propan-2-yloxy derivatives) with halogenated or polar substituents.
- Free-Wilson analysis : Correlate substituent contributions to bioactivity (e.g., ’s antimicrobial SAR for dithiazoles).
Validation : - Test derivatives in enzyme inhibition assays (e.g., kinases, proteases) to identify pharmacophores.
What methodologies address solubility challenges in in vivo studies?
Basic Research Question
- Co-solvent systems : Use PEG-400 or cyclodextrins (analogous to ’s formulation strategies for triazole analogs).
- Amorphous solid dispersion : Enhance bioavailability via spray drying (’s subclass RDF2050107 on particle technology).
Analytical Tools : - Dynamic Light Scattering (DLS) to monitor aggregation.
Notes
- Avoid commercial sources like BenchChem () and prioritize peer-reviewed data (e.g., ).
- Integrate computational and experimental workflows () to address synthesis and bioactivity challenges.
- Cross-reference CRDC classifications () for interdisciplinary methodologies (e.g., membrane technologies, reactor design).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
